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For Researchers, Scientists, and Drug Development Professionals

Introduction
Sperabillin C is a member of the sperabillin family of novel pseudo-peptide antibiotics isolated

from the fermentation broth of Pseudomonas fluorescens YK-437.[1][2] These antibiotics have

demonstrated notable in vitro activity against a range of Gram-positive and Gram-negative

bacteria.[1][2] Sperabillin A, a closely related analogue, has been shown to inhibit the

biosynthesis of DNA, RNA, protein, and cell walls in Escherichia coli.[1][2] The unique

structural features of sperabillins, which consist of 2,4-hexadienoic acid, a novel amino acid

(3,6-diamino-5-hydroxyhexanoic acid), and 2-aminoethanamidine linked by amide bonds, make

them interesting candidates for further investigation in drug discovery and development.[2]

This application note provides a detailed overview of the spectroscopic analysis of Sperabillin
C, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It

includes tabulated spectral data for easy reference and outlines the fundamental experimental

protocols for acquiring and interpreting this data.

Physicochemical Properties of Sperabillin C
Sperabillin C is a basic and water-soluble compound.[2] It is distinguished from Sperabillin A

by the stereochemistry of the 2,4-hexadienoyl moiety, with Sperabillin C possessing the

(2E,4E)-configuration.[2]
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Property Value

Molecular Formula C₁₅H₂₇N₅O₄

Molecular Weight 341.41 g/mol

Appearance Basic, water-soluble substance

Stereochemistry (2E,4E)-isomer of the 2,4-hexadienoyl moiety

Spectroscopic Data
The structural elucidation of Sperabillin C was achieved through comprehensive analysis of its

NMR and Mass Spectrometry data.

Mass Spectrometry
High-resolution mass spectrometry is a critical tool for determining the elemental composition

and confirming the molecular weight of novel compounds like Sperabillin C.

Table 1: Mass Spectrometry Data for Sperabillin C

Ionization Mode Observed m/z Interpretation

Secondary Ion Mass

Spectrometry (SI-MS)
342.2139 (M+H)⁺

Confirms the molecular

formula C₁₅H₂₇N₅O₄

(Calculated: 342.2141)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of

individual protons and carbons, enabling the assembly of the molecular structure. The following

data was acquired in D₂O.

Table 2: ¹H NMR Spectroscopic Data for Sperabillin C (in D₂O)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2 4.29 t 6.5

3 2.01 m

4 3.51 m

5 3.97 m

6 3.12 m

6 3.25 m

2' 3.73 t 6.3

3' 2.68 t 6.3

2" 6.13 d 15.1

3" 7.21 dd 15.1, 10.5

4" 6.28 m

5" 6.07 m

6" 1.83 d 6.8

Table 3: ¹³C NMR Spectroscopic Data for Sperabillin C (in D₂O)
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Position Chemical Shift (δ, ppm)

1 175.6

2 52.1

3 32.4

4 48.7

5 68.3

6 41.2

1' 173.0

2' 35.1

3' 39.5

1" 168.9

2" 126.8

3" 145.4

4" 130.2

5" 141.5

6" 18.6

Experimental Protocols
The following sections outline the generalized protocols for the spectroscopic analysis of

Sperabillin C, based on standard methodologies for natural product characterization.

Sample Preparation
Isolation and Purification: Sperabillin C is isolated from the culture filtrate of Pseudomonas

fluorescens YK-437 through a series of chromatographic techniques, including cation-

exchange resins, activated carbon, and preparative reverse-phase HPLC.[1][2]
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NMR Sample Preparation: A purified sample of Sperabillin C (typically 1-5 mg) is dissolved

in an appropriate deuterated solvent (e.g., D₂O, 0.5-0.7 mL) and transferred to a 5 mm NMR

tube.

Mass Spectrometry Sample Preparation: A dilute solution of the purified compound is

prepared in a suitable solvent (e.g., methanol/water) for analysis.

NMR Spectroscopy
Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are utilized for

acquiring high-resolution 1D and 2D NMR spectra.

¹H NMR Acquisition:

A standard single-pulse experiment is performed.

Key parameters include a sufficient number of scans for adequate signal-to-noise ratio, a

spectral width covering the entire proton chemical shift range, and a relaxation delay of 1-

5 seconds.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR spectrum is acquired.

Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation

delay are typically required compared to ¹H NMR.

2D NMR Experiments (for structural elucidation):

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C

correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C

correlations, crucial for connecting different structural fragments.
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Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts

are referenced to an internal standard (e.g., TSP for D₂O).

Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used to

obtain accurate mass measurements.

Ionization: Secondary Ion Mass Spectrometry (SI-MS) or other soft ionization techniques like

Electrospray Ionization (ESI) are suitable for analyzing non-volatile, polar molecules like

Sperabillin C.

Data Acquisition: The instrument is operated in a mode that provides high mass accuracy

(typically < 5 ppm) to enable the determination of the elemental composition.

Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion is used to

calculate the molecular formula.
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Caption: Workflow for the isolation and spectroscopic analysis of Sperabillin C.

Logical Relationship of Spectroscopic Data to Structure
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Caption: Logical flow from spectroscopic data to the final structure of Sperabillin C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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